![molecular formula C13H17ClN2O3 B5153497 N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide](/img/structure/B5153497.png)
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anticancer agent, but recent research has shown that it may have broader applications in other diseases as well.
Mechanism of Action
CI-994 is a histone deacetylase (HDAC) inhibitor, which means it blocks the activity of enzymes that remove acetyl groups from histones. This leads to an increase in histone acetylation, which can alter gene expression and affect cellular processes. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It also has anti-inflammatory effects and can modulate immune responses.
Biochemical and Physiological Effects:
CI-994 has been shown to have several biochemical and physiological effects. It can alter gene expression and affect cellular processes, such as cell cycle progression and apoptosis. It can also modulate immune responses and has anti-inflammatory effects. In addition, CI-994 has been shown to have neuroprotective effects and may improve cognitive function in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CI-994 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It has been extensively studied, and several methods have been developed for its synthesis and purification. However, there are also some limitations to using CI-994 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has non-specific effects on other HDAC enzymes, which can complicate interpretation of results.
Future Directions
There are several future directions for research on CI-994. One area of interest is its potential in combination therapy with other anticancer agents. It has been shown to enhance the activity of other drugs, such as cisplatin and doxorubicin, and may have synergistic effects with other HDAC inhibitors. Another area of interest is its potential in other diseases, such as HIV and malaria. CI-994 has been shown to have antiviral and antiparasitic activity, and may have broader applications beyond cancer. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of CI-994.
Synthesis Methods
CI-994 is synthesized by reacting 3-chloro-4-methoxyaniline with isobutyryl chloride, followed by a reaction with ethylenediamine. The resulting compound is then purified using column chromatography. The purity of the compound is crucial for its biological activity, and several methods have been developed for its purification.
Scientific Research Applications
CI-994 has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to have potent antitumor activity in vitro and in vivo, and has been tested in clinical trials for several types of cancer. In addition to cancer, CI-994 has also been studied for its potential in other diseases, such as HIV, malaria, and Alzheimer's disease.
properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)7-15-12(17)13(18)16-9-4-5-11(19-3)10(14)6-9/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFAMUCSDNDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide |
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